Potency and Inhibitory Mechanism vs. Actinoplanic Acid B – The Scaffold Divergence
Actinoplanic acid A inhibits recombinant human FPTase with an IC50 of 230 nM and a Ki of 98 nM (competitive with farnesyl diphosphate). Its acyclic congener actinoplanic acid B is approximately 4.6-fold more potent (IC50 = 50 nM; Ki = 8 nM) . The critical structural difference is that actinoplanic acid A is a macrocyclic bislactone, whereas actinoplanic acid B remains acyclic . Both compounds are uncompetitive with respect to the Ras-CVIM peptide acceptor substrate . This data indicates that macrocyclic constraint reduces target affinity but provides a distinct three-dimensional pharmacophore for structure-activity relationship (SAR) studies and crystallography, where conformational pre-organization may influence binding mode and selectivity in cellular contexts.
| Evidence Dimension | FPTase inhibitory potency (IC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 230 nM; Ki (FPP-competitive) = 98 nM; Ki (Ras-CVIM-uncompetitive) = 4 µM |
| Comparator Or Baseline | Actinoplanic acid B: IC50 = 50 nM; Ki (FPP-competitive) = 8 nM; Ki (Ras-CVIM-uncompetitive) = 320 nM |
| Quantified Difference | Actinoplanic acid B is 4.6-fold more potent (IC50 ratio 230/50). Ki difference is 12.25-fold (98/8 nM). Macrocyclic (A) vs acyclic (B) scaffold. |
| Conditions | Recombinant human FPTase; farnesyl diphosphate and Ras-CVIM peptide substrates; in vitro biochemical assay (Singh et al. 1995 J. Org. Chem.) |
Why This Matters
For laboratories requiring a macrocyclic FPTase inhibitor to investigate conformational effects on target engagement or to differentiate binding modes from acyclic chemotypes, actinoplanic acid A provides an essential scaffold comparator.
- [1] Singh, S. B., Liesch, J. M., Lingham, R. B., Silverman, K. C., Sigmund, J. M., & Goetz, M. A. (1995). Structure, Chemistry, and Biology of Actinoplanic Acids: Potent Inhibitors of Ras Farnesyl-Protein Transferase. The Journal of Organic Chemistry, 60(24), 7896–7901. View Source
- [2] Singh, S. B., Liesch, J. M., Lingham, R. B., Goetz, M. A., & Gibbs, J. B. (1994). Actinoplanic Acid A: A Macrocyclic Polycarboxylic Acid Which Is a Potent Inhibitor of Ras Farnesyl-Protein Transferase. Journal of the American Chemical Society, 116(25), 11606–11607. View Source
